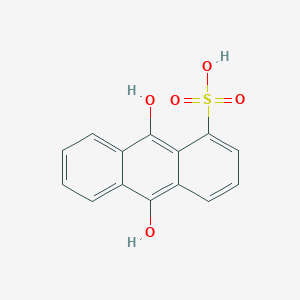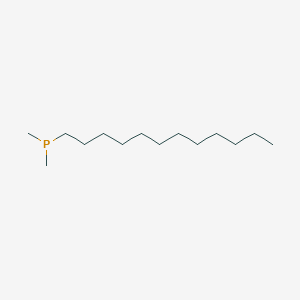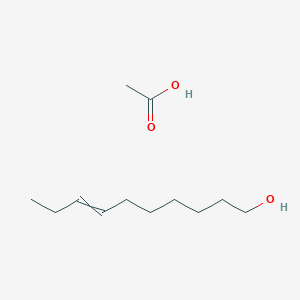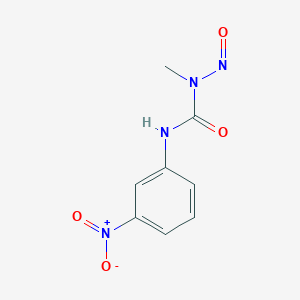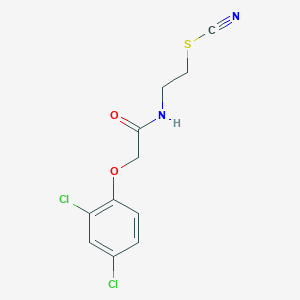
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiocyanic acid. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction conditions often require an acidic environment to facilitate the formation of the thiocyanate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to achieve high yields and purity, often through distillation and purification techniques .
化学反应分析
Types of Reactions
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
科学研究应用
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester involves its interaction with specific molecular targets. For instance, its derivatives have been shown to effectively interact with the active site of the COX-2 enzyme, surpassing 2,4-dichlorophenoxyacetic acid in terms of the strength of the complex formed with this enzyme . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, thereby inhibiting its activity.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Thiocyanic acid, ethyl ester: Another ester of thiocyanic acid with different chemical properties and uses.
Thiocyanic acid, 2,4-dinitrophenyl ester: A compound with distinct chemical properties and applications.
Uniqueness
Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester is unique due to its specific structural features that enable it to selectively inhibit the COX-2 enzyme. This property makes it a promising candidate for anti-inflammatory research and potential therapeutic applications .
属性
CAS 编号 |
21726-82-9 |
|---|---|
分子式 |
C11H10Cl2N2O2S |
分子量 |
305.2 g/mol |
IUPAC 名称 |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl thiocyanate |
InChI |
InChI=1S/C11H10Cl2N2O2S/c12-8-1-2-10(9(13)5-8)17-6-11(16)15-3-4-18-7-14/h1-2,5H,3-4,6H2,(H,15,16) |
InChI 键 |
MZMHGFJKTWJEQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
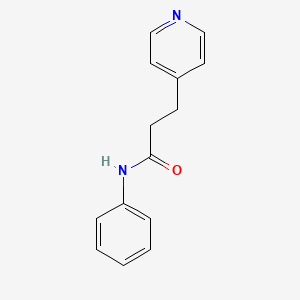
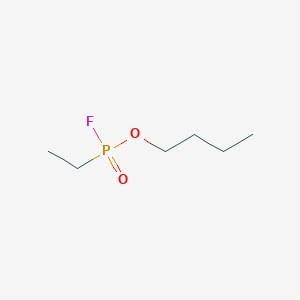
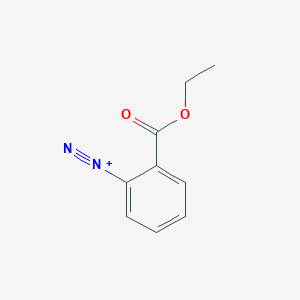
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
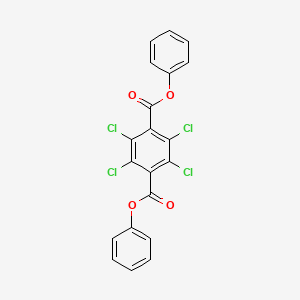
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

